Product packaging for a-(4-Bromophenyl)-4-piperidinemethanol(Cat. No.:CAS No. 856932-63-3)

a-(4-Bromophenyl)-4-piperidinemethanol

Cat. No.: B13030520
CAS No.: 856932-63-3
M. Wt: 270.17 g/mol
InChI Key: YSNFKZYOYZHMOG-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Synthetic Efforts for Piperidinemethanol Scaffolds

The synthesis of piperidinemethanol scaffolds has evolved over time, driven by the frequent appearance of this structural motif in biologically active compounds. Historically, the creation of 4-substituted piperidines has followed several key pathways. One of the earliest and most fundamental approaches involves the chemical reduction of more readily available pyridine (B92270) precursors. nih.gov For instance, α,α-disubstituted-4-pyridinemethanols can be subjected to high-pressure hydrogenation, often with catalysts like Platinum on carbon (Pt/C), to saturate the aromatic pyridine ring and yield the corresponding piperidinemethanol. google.com

Another established route involves the use of Grignard reagents. The synthesis of diaryl-4-piperidinemethanols has been achieved by starting with materials like ethyl γ-pyridinecarboxylate, which undergoes hydrogenation and N-protection before reacting with a Grignard reagent to form the tertiary alcohol. google.com A more direct approach for simpler piperidinemethanols involves the reduction of piperidine-4-carboxylate esters, such as ethyl piperidine-4-carboxylate, using powerful reducing agents like lithium aluminium hydride (LiAlH₄) to yield 4-piperidinemethanol (B45690) directly. chemicalbook.com

More contemporary methods often focus on improving efficiency and avoiding harsh conditions. A modern strategy for a related compound, α,α-diphenyl-4-piperidinemethanol, starts from 4-piperidinecarboxylic acid and proceeds through N-acetylation, Friedel-Crafts acylation to form an intermediate ketone (N-acetyl-4-benzoylpiperidine), and subsequent reaction with a phenylmagnesium halide Grignard reagent. google.com By analogy, the synthesis of α-(4-Bromophenyl)-4-piperidinemethanol could be envisioned through similar pathways, such as the reaction of a 4-bromophenyl Grignard reagent with an N-protected piperidine-4-carboxaldehyde or the reduction of the corresponding ketone, (4-bromophenyl)(piperidin-4-yl)methanone.

Significance of the 4-Bromophenyl Moiety in Contemporary Organic Synthesis

The 4-bromophenyl group is a crucial component in modern organic synthesis, primarily because the bromine atom serves as an exceptionally versatile functional handle. chemicalbook.com Its presence on an aromatic ring allows for a wide array of cross-coupling reactions, which are fundamental for constructing complex molecular architectures from simpler precursors. chemicalbook.com

The bromine substituent makes the aromatic ring susceptible to powerful carbon-carbon bond-forming reactions such as:

Heck cross-coupling reactions: Catalyzed by palladium, this reaction can be used to form new C-C bonds. chemicalbook.com

Gomberg-Bachmann reaction: This reaction allows for the synthesis of biphenyl (B1667301) compounds, which are valuable intermediates for liquid crystals and pharmaceuticals. chemicalbook.com

Furthermore, the bromine atom can be readily converted into other functional groups through nucleophilic substitution or metal-halogen exchange, providing access to a diverse range of derivatives. chemicalbook.com This reactivity makes compounds like 4-bromoaniline (B143363) and other 4-bromophenyl derivatives essential building blocks for pharmaceuticals, agrochemicals, and materials science. chemimpex.comketonepharma.com In drug development, the introduction of a halogen like bromine can also influence a molecule's pharmacokinetic properties and binding affinity. In one study, a semicarbazide (B1199961) containing a 4-bromophenyl moiety was identified as the most potent compound against Enterococcus faecalis. mdpi.com

Overview of the Piperidine (B6355638) Core as a Privileged Scaffold in Chemical Research

Key attributes of the piperidine scaffold include:

Three-Dimensionality: As a saturated ring, piperidine adopts non-planar chair conformations. This provides a defined three-dimensional geometry that can be crucial for precise binding to the active sites of biological targets like enzymes and receptors. news-medical.net

Metabolic Stability: Compared to more labile open-chain structures, the cyclic nature of piperidine often imparts greater metabolic stability, which is a desirable trait in drug design. nih.gov

Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance water solubility and allow for ionic interactions with biological targets.

Synthetic Accessibility: A multitude of synthetic methods exist for the creation and functionalization of the piperidine ring, allowing chemists to readily generate diverse libraries of compounds for screening. nih.gov

The piperidine nucleus is a core component in a wide array of drugs, including agents developed for Alzheimer's disease, cancer, and psychosis, underscoring its versatility and importance in drug design. nih.govnih.gov For example, the Alzheimer's drug Donepezil features a piperidine moiety. youtube.com

Current Research Landscape and Future Directions for Compounds Incorporating this Structural Motif

The structural motif of α-(4-Bromophenyl)-4-piperidinemethanol is actively being explored in the context of neurodegenerative diseases. A 2022 study focused on the synthesis and evaluation of derivatives of 4'-bromophenyl-4'-piperidinol as potential multi-target agents for the treatment of Alzheimer's disease. mdpi.com

In this research, scientists synthesized a series of analogues and tested their ability to inhibit key enzymes implicated in the pathology of Alzheimer's, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO-A and MAO-B). Several compounds demonstrated significant inhibitory activity. The study highlighted two compounds, AB11 and AB14, as particularly effective against AChE and also noted that compound AB11 showed moderate inhibition of amyloid-beta (Aβ) aggregation. mdpi.com

Table 1: Biological Activity of Selected 4'-Bromophenyl-4'-piperidinol Derivatives Data sourced from a study on multifactorial agents for Alzheimer's disease. mdpi.com

Compound IDAChE Inhibition (IC₅₀)MAO-B Inhibition (IC₅₀)Antioxidant Activity (IC₅₀)Aβ Aggregation Inhibition
AB11 0.029 µM866 µM26.38 µM43.25% at 500 µM
AB14 0.038 µM763 µM23.99 µMNot specified

These findings suggest that the (4-bromophenyl)piperidinemethanol scaffold is a promising starting point for developing multi-target-directed ligands. Future research will likely focus on optimizing these "hit" compounds to improve their potency, selectivity, and pharmacokinetic profiles. The versatility of the 4-bromophenyl group allows for further structural modifications through cross-coupling reactions, enabling the exploration of a wider chemical space to identify more effective drug candidates for Alzheimer's disease and potentially other central nervous system disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B13030520 a-(4-Bromophenyl)-4-piperidinemethanol CAS No. 856932-63-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856932-63-3

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

(4-bromophenyl)-piperidin-4-ylmethanol

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2

InChI Key

YSNFKZYOYZHMOG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of α 4 Bromophenyl 4 Piperidinemethanol

Reactivity at the Bromine Atom

The bromine atom attached to the phenyl ring is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in modifying the structure of the parent molecule to access a diverse range of derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. organic-chemistry.orglibretexts.org In the context of α-(4-bromophenyl)-4-piperidinemethanol, the bromine atom serves as the halide component, enabling the formation of a new aryl-aryl bond. This reaction is widely used to synthesize biaryl compounds. arkat-usa.orgmdpi.com

The general scheme for the Suzuki-Miyaura coupling of α-(4-bromophenyl)-4-piperidinemethanol involves its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The selection of the catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity of the desired biaryl product. arkat-usa.orgrsc.orgyonedalabs.com Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with phosphine (B1218219) ligands. yonedalabs.com The base, typically an inorganic carbonate or phosphate (B84403) such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid for transmetalation. mdpi.comrsc.org

Arylboronic acids that can be coupled with α-(4-bromophenyl)-4-piperidinemethanol include:

Phenylboronic acid

Substituted phenylboronic acids (e.g., with methoxy (B1213986), methyl, or trifluoromethyl groups) nih.gov

Heteroarylboronic acids

The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize side reactions. rsc.org The resulting products are α-(4-biphenyl)-4-piperidinemethanol derivatives, where the bromine atom has been replaced by a new aryl group.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides
Aryl BromideArylboronic AcidCatalystBaseSolventProductYield (%)
4-BromoacetophenonePhenylboronic acidPd(II)-complex 7KOHWater4-Acetylbiphenyl~95%
BromobenzenePhenylboronic acidNHC-Pd(II) complexesKOHH₂O/2-propanolBiphenyl (B1667301)Up to 98% nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60% mdpi.com
N-(4-bromophenyl)furan-2-carboxamideVarious arylboronic acidsPd(PPh₃)₄K₃PO₄-N-Aryl-substituted furan-2-carboxamides43-83% nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comyoutube.com For α-(4-bromophenyl)-4-piperidinemethanol, the bromine atom can act as a leaving group, although this is generally less favorable compared to activated aryl halides. nih.gov The reactivity of aryl halides in S_NAr reactions typically follows the order F > Cl ≈ Br > I, which is the reverse of the order for S_N1 and S_N2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is usually the nucleophilic attack to form a negatively charged intermediate (Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. youtube.comdalalinstitute.com

For the bromine atom in α-(4-bromophenyl)-4-piperidinemethanol to be displaced by a nucleophile, the aromatic ring generally needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the bromine. masterorganicchemistry.comyoutube.com Without such activating groups, forcing conditions such as high temperatures and strong nucleophiles might be required.

Potential nucleophiles for S_NAr reactions include:

Amines (e.g., piperidine) nih.govnih.gov

Alkoxides

Thiolates

The reaction of substituted N-methylpyridinium compounds with piperidine (B6355638) in methanol (B129727) has been shown to proceed via a mechanism involving rate-determining hydrogen-bond formation and subsequent deprotonation of the addition intermediate. nih.gov The leaving group order in these specific reactions was found to be different from the typical "element effect." nih.gov

Formation of Organometallic Intermediates (e.g., Grignard reagents, organolithium compounds)

The bromine atom of α-(4-bromophenyl)-4-piperidinemethanol can be used to form highly reactive organometallic intermediates, such as Grignard reagents and organolithium compounds. These intermediates are powerful nucleophiles and can be used in a wide range of subsequent reactions to form new carbon-carbon bonds.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.commnstate.educerritos.edu This reaction results in the insertion of magnesium into the carbon-bromine bond, forming an organomagnesium halide. adichemistry.comalfredstate.edu The resulting Grignard reagent, (4-(piperidin-4-yl(hydroxy)methyl)phenyl)magnesium bromide, can then be reacted with various electrophiles. A key consideration when preparing this Grignard reagent is the presence of the acidic hydroxyl and N-H protons in the molecule, which would be readily deprotonated by the highly basic Grignard reagent. Therefore, protection of these functional groups is necessary before attempting to form the Grignard reagent.

Organolithium Compounds: Organolithium compounds can be prepared from aryl bromides through a metal-halogen exchange reaction, typically using an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures. This reaction is generally faster and occurs under milder conditions than the formation of Grignard reagents. The resulting organolithium species is a highly potent nucleophile. As with Grignard reagent formation, the acidic protons of the hydroxyl and piperidine amine groups must be protected prior to the metal-halogen exchange.

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in α-(4-bromophenyl)-4-piperidinemethanol is another key site for chemical modification, allowing for the introduction of a variety of functional groups through reactions such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions (e.g., Mitsunobu reactions)

Esterification: The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). Standard esterification conditions can be employed, often in the presence of an acid catalyst or a coupling agent.

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Mitsunobu Reaction: The Mitsunobu reaction is a particularly useful method for converting alcohols into a variety of other functional groups, including esters and ethers, with inversion of stereochemistry if the alcohol is chiral. wikipedia.orgorganic-chemistry.org The reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgnih.gov The alcohol is activated by the phosphine, making it a good leaving group that is then displaced by a nucleophile. organic-chemistry.org For esterification via the Mitsunobu reaction, a carboxylic acid is used as the nucleophile. wikipedia.orgnih.gov For etherification, a phenol (B47542) can serve as the nucleophile. nih.gov A significant advantage of the Mitsunobu reaction is that it proceeds under mild conditions. organic-chemistry.orgnih.gov

Table 2: Key Reagents in the Mitsunobu Reaction
ReagentRoleCommon Examples
AlcoholSubstratePrimary or secondary alcohols organic-chemistry.org
PhosphineActivates the alcoholTriphenylphosphine (PPh₃) wikipedia.org
AzodicarboxylateActivates the phosphineDiethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) wikipedia.org
NucleophileDisplaces the activated alcoholCarboxylic acids, phenols, imides organic-chemistry.orgnih.gov

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol of α-(4-bromophenyl)-4-piperidinemethanol can be oxidized to the corresponding ketone, (4-bromophenyl)(piperidin-4-yl)methanone. cymitquimica.com A variety of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC))

Dess-Martin periodinane (DMP)

Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base)

Manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic and allylic alcohols.

The resulting ketone, (4-bromophenyl)(piperidin-4-yl)methanone, is a valuable intermediate for further synthetic transformations. For instance, it can undergo Grignard reactions at the carbonyl group to form tertiary alcohols. prepchem.com

Activation of the Hydroxyl Group for Further Transformations

The hydroxyl (-OH) group attached to the benzylic carbon is a key site for derivatization. However, being a poor leaving group, it requires activation for nucleophilic substitution or elimination reactions. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate. This transformation enhances the leaving group ability, making the carbon atom susceptible to attack by a wide range of nucleophiles.

For instance, reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) converts the alcohol into the corresponding mesylate or tosylate. These activated intermediates are crucial for synthesizing compounds where the hydroxyl group is replaced by other functionalities, such as azides, nitriles, or other carbon- or heteroatom-based nucleophiles. The general scope for O-alkylation of similar complex alcohols has been explored, highlighting the utility of converting the hydroxyl group to a better leaving group for reaction with various electrophiles. nih.gov

Modifications of the Piperidine Nitrogen

The secondary amine within the piperidine ring is a highly reactive nucleophilic center, providing a straightforward handle for a variety of chemical modifications.

N-Alkylation: The piperidine nitrogen can be readily alkylated by reacting it with alkyl halides or other alkylating agents. researchgate.net These reactions are typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net This allows for the introduction of a wide array of alkyl or substituted alkyl groups at the N-1 position of the piperidine ring.

N-Acylation: N-acylation is a fundamental transformation, not only for synthesizing amide derivatives but also for introducing protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for the piperidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions. wikipedia.orgnih.gov The protection is typically achieved by reacting α-(4-bromophenyl)-4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This protection strategy is essential when performing reactions on other parts of the molecule, such as the hydroxyl group or the bromophenyl ring, to prevent undesired side reactions involving the piperidine nitrogen. cymitquimica.com Subsequent deprotection is cleanly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).

Table 1: Representative Conditions for N-Boc Protection and Deprotection

Transformation Reagents Solvent Conditions Product
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) Dichloromethane (DCM) Room Temperature 1-Boc-α-(4-bromophenyl)-4-piperidinemethanol

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | α-(4-Bromophenyl)-4-piperidinemethanol |

Further alkylation of the piperidine nitrogen can lead to the formation of a quaternary ammonium (B1175870) salt, also known as a piperidinium (B107235) salt. This reaction, often achieved by using an excess of a reactive alkylating agent like methyl iodide, transforms the tertiary amine (if previously N-alkylated) or the initial secondary amine into a permanently charged quaternary center. researchgate.net This modification significantly alters the molecule's physical properties, such as its solubility and polarity. The resulting piperidinium salts are of interest for applications where a cationic charge is a desired feature.

The nucleophilicity of the piperidine nitrogen allows for the straightforward formation of urea (B33335) and amide linkages.

Ureas: The reaction of the piperidine nitrogen with various isocyanates (R-N=C=O) provides a direct route to N,N'-disubstituted ureas. wikipedia.orgasianpubs.org This condensation reaction is typically rapid and high-yielding, allowing for the introduction of a diverse range of aryl or alkyl substituents. acs.org This method is a cornerstone for building complex molecules and is widely used in medicinal chemistry to link different molecular fragments. nih.govorganic-chemistry.org

Table 2: Examples of Urea Formation via Isocyanate Reaction

Isocyanate Reactant Resulting Urea Substituent Group
Phenyl isocyanate Phenylurea
Methyl isocyanate Methylurea

Amides: Standard N-acylation can be performed by reacting the piperidine with acyl chlorides or carboxylic anhydrides in the presence of a base. Alternatively, coupling with carboxylic acids can be achieved using a variety of peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate amide bond formation.

Ring Transformations and Rearrangements Involving the Piperidine Scaffold (e.g., ring contraction to pyrrolidine (B122466) derivatives)

While modifications to the exocyclic functional groups are more common, the piperidine scaffold itself can undergo significant structural changes. One such transformation is the ring contraction of piperidines to form pyrrolidine derivatives. The pyrrolidine ring is a prevalent core structure in many biologically active molecules. osaka-u.ac.jp

Recent advances in synthetic methodology have described pathways for such rearrangements. For example, photo-promoted ring contractions of pyridines using silylboranes have been shown to produce pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov Another approach involves the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through a cascade reaction involving oxidation. rsc.org Although these methods have not been specifically reported using α-(4-bromophenyl)-4-piperidinemethanol as the substrate, the underlying principles of these piperidine ring transformations suggest their potential applicability. Such skeletal editing strategies are highly valuable as they can convert readily available piperidine structures into different, often more synthetically challenging, heterocyclic systems. researchgate.netnih.gov

Role As a Privileged Scaffold and Building Block in Complex Organic Synthesis

Integration of the Piperidinemethanol Scaffold into Diverse Heterocyclic Systems (e.g., pyrazines, triazoles)

The α-(4-bromophenyl)-4-piperidinemethanol scaffold is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are central to medicinal chemistry. The piperidine (B6355638) ring can be incorporated into larger, more complex ring systems, while the bromophenyl and methanol (B129727) functionalities offer sites for further chemical elaboration.

Pyrazines: The synthesis of pyrazine-containing structures can be envisioned through reactions involving the piperidine nitrogen. For instance, derivatives of α-(4-bromophenyl)-4-piperidinemethanol can react with α-dicarbonyl compounds or their equivalents. While direct literature on this specific transformation is sparse, the general synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. A strategic modification of the piperidinemethanol starting material, for example, by introducing an amino group adjacent to the piperidine nitrogen, would create the necessary diamine functionality for cyclocondensation reactions to form pyrazine (B50134) rings.

Triazoles: The 1,2,4-triazole (B32235) ring is a key pharmacophore found in numerous approved drugs. nih.gov The synthesis of triazole derivatives incorporating the piperidinemethanol scaffold can be achieved through several established synthetic routes. One common method involves the reaction of a hydrazine (B178648) derivative with a carboxylic acid derivative. The bromophenyl moiety of α-(4-bromophenyl)-4-piperidinemethanol can be converted to a carboxylic acid via Grignard reaction followed by carboxylation, or to an amine via Buchwald-Hartwig amination. This functionalized intermediate can then participate in cyclization reactions to form the triazole ring. For example, a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety is associated with numerous biological activities. mdpi.com The synthesis of such compounds often involves the cyclization of 2-acyl-N-arylhydrazine-1-carbothioamides. mdpi.com Furthermore, the piperazine (B1678402) ring, structurally related to piperidine, is a common component in 1,2,4-triazole derivatives with demonstrated biological activity. mdpi.com

The following table summarizes potential synthetic strategies for integrating the piperidinemethanol scaffold into heterocyclic systems.

HeterocycleSynthetic StrategyKey Reaction
Pyrazine Modification of the piperidine ring to a 1,2-diamine followed by condensation with a 1,2-dicarbonyl compound.Cyclocondensation
Triazole Conversion of the bromophenyl group to a reactive intermediate (e.g., carboxylic acid, amine) for subsequent cyclization with a hydrazine derivative.Cyclization
Benzothiazole Oxidative coupling of a derivative (e.g., 2-aminobenzenethiol) with the benzyl (B1604629) alcohol moiety. nih.govOxidative Coupling

Contribution to Polycyclic Aromatic Hydrocarbon Synthesis via Related Bromobenzyl Alcohol Reagents

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. While some PAHs are known environmental pollutants, others form the core structure of important therapeutic agents. nih.govnih.gov Bromobenzyl alcohol derivatives, such as the bromophenyl methanol portion of α-(4-bromophenyl)-4-piperidinemethanol, are valuable reagents in the construction of these complex aromatic systems.

The bromo- and hydroxyl-functionalized aromatic ring of the title compound can participate in a variety of carbon-carbon bond-forming reactions that are fundamental to building polycyclic systems. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction to introduce additional aryl or vinyl groups, which can then undergo intramolecular cyclization to form new rings.

A key reaction in the synthesis of some PAHs is electrophilic aromatic substitution, where a carbocation intermediate attacks an electron-rich aromatic ring. The benzylic alcohol of α-(4-bromophenyl)-4-piperidinemethanol can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid), generating a stabilized benzylic carbocation. This electrophile can then react with another aromatic ring, either intramolecularly or intermolecularly, to construct a new polycyclic framework. This approach is particularly useful in Friedel-Crafts type reactions.

The following table illustrates the potential contribution of the bromobenzyl alcohol moiety to PAH synthesis.

Synthetic ApproachRole of Bromobenzyl Alcohol MoietyExample Reaction
Cross-Coupling/Cyclization The bromine atom acts as a handle for introducing new aromatic rings via cross-coupling.Suzuki Coupling
Electrophilic Aromatic Substitution The benzylic alcohol can be converted to a carbocation for intramolecular cyclization.Friedel-Crafts Alkylation
Alkylation/Cyclodehydration The molecule can be alkylated and then undergo cyclodehydration and aromatization to form new fused rings. nih.govOne-pot Synthesis

Use in the Development of New Chemical Entities with Modified Physicochemical Characteristics (e.g., improved aqueous solubility)

The development of new chemical entities (NCEs) with optimized physicochemical properties is a central goal of medicinal chemistry. Properties such as aqueous solubility, lipophilicity, and metabolic stability are critical for a drug candidate's success. The α-(4-bromophenyl)-4-piperidinemethanol scaffold offers multiple avenues for modification to fine-tune these characteristics.

Improving Aqueous Solubility: The piperidine nitrogen is a basic center that can be protonated at physiological pH to form a water-soluble salt. This is a common strategy for improving the aqueous solubility of drug molecules. Furthermore, the secondary alcohol group can be derivatized with polar functional groups, such as polyethylene (B3416737) glycol (PEG) chains or other hydrophilic moieties, to enhance water solubility.

Modulating Lipophilicity: The lipophilicity of a molecule, often expressed as its logP value, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The bromophenyl group of the title compound is relatively lipophilic. This lipophilicity can be modulated by replacing the bromine atom with other substituents via nucleophilic aromatic substitution or cross-coupling reactions. For instance, introducing a more polar group would decrease lipophilicity, while adding a more nonpolar group would increase it.

Enhancing Metabolic Stability: The piperidine ring and the benzylic position are potential sites of metabolic oxidation. Modifications at these positions can block metabolic pathways and improve the compound's stability in the body. For example, introducing a fluorine atom or a methyl group at or near a metabolically labile position can prevent its oxidation by cytochrome P450 enzymes.

The table below outlines strategies for modifying the physicochemical properties of NCEs derived from α-(4-bromophenyl)-4-piperidinemethanol.

Physicochemical PropertyModification StrategyExample
Aqueous Solubility Salt formation at the piperidine nitrogen.Formation of a hydrochloride salt.
Lipophilicity Substitution of the bromine atom.Replacement with a hydroxyl or methoxy (B1213986) group.
Metabolic Stability Blocking metabolic sites.Introduction of a fluorine atom on the piperidine ring.

The formation of ion-pair complexes is another strategy to modify the properties of bioactive molecules. For example, the reaction of quinine (B1679958) with sodium tetraphenylborate (B1193919) forms a stable complex with altered physicochemical characteristics. mdpi.com A similar approach could be applied to α-(4-bromophenyl)-4-piperidinemethanol.

Application in Combinatorial Chemistry and Library Synthesis through Multi-Component Reactions

Combinatorial chemistry and multi-component reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid synthesis of large and diverse libraries of compounds for high-throughput screening. nih.govresearchgate.net MCRs are particularly efficient as they combine three or more starting materials in a single reaction vessel to form a complex product that incorporates portions of each reactant. researchgate.net

α-(4-Bromophenyl)-4-piperidinemethanol is an excellent building block for MCRs due to its multiple reactive functional groups:

The secondary amine of the piperidine ring can act as a nucleophile.

The secondary alcohol can participate in reactions or be oxidized to a ketone, which can then be used in other MCRs.

The bromine atom on the phenyl ring serves as a handle for post-MCR modifications via cross-coupling reactions, further increasing the diversity of the synthesized library.

A prominent example of an MCR is the Ugi four-component reaction (U-4CR) , which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. The piperidine nitrogen of the title compound can serve as the amine component. Alternatively, the alcohol can be oxidized to a ketone, which can then be used as the carbonyl component in the U-4CR.

The ability to generate large libraries of compounds from a single scaffold is a significant advantage in the search for new bioactive molecules. rug.nl The use of α-(4-bromophenyl)-4-piperidinemethanol in MCR-based library synthesis allows for the systematic exploration of the chemical space around this privileged scaffold.

The following table summarizes the potential application of α-(4-bromophenyl)-4-piperidinemethanol in MCRs.

Multi-Component ReactionRole of α-(4-Bromophenyl)-4-piperidinemethanolPotential Products
Ugi Reaction As the amine component (piperidine N) or, after oxidation, as the ketone component.α-acylamino amides
Passerini Reaction After oxidation to the ketone, as the carbonyl component.α-acyloxy carboxamides
Mannich Reaction As the amine component.β-amino carbonyl compounds

Stereochemical Considerations and Asymmetric Synthesis Approaches

Chiral Centers and Potential for Stereoisomerism in α-(4-Bromophenyl)-4-piperidinemethanol

The molecular structure of α-(4-Bromophenyl)-4-piperidinemethanol contains a stereogenic center, which gives rise to the potential for stereoisomerism. The chiral center is the carbon atom bonded to the 4-bromophenyl group, the piperidine (B6355638) ring, the hydroxyl group, and a hydrogen atom. This single chiral center means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-α-(4-Bromophenyl)-4-piperidinemethanol and (S)-α-(4-Bromophenyl)-4-piperidinemethanol. The presence of these stereoisomers is significant, as they can exhibit different biological activities and interactions with other chiral molecules.

Diastereoselective Synthetic Strategies for Piperidine Derivatives

The synthesis of substituted piperidines, such as the parent structure of the title compound, often requires careful control of relative stereochemistry, particularly when multiple chiral centers are present. Diastereoselective strategies aim to selectively produce one diastereomer over others. For piperidine derivatives, controlling the relative stereochemistry between substituents at various positions, for instance C3 and C4, is a common challenge.

One approach involves the diastereoselective reductive cyclization of amino acetals, where the stereochemistry of the piperidine ring is established during the cyclization step and is influenced by the stereochemistry of the starting materials. nih.gov Another method is the hydrogenation of substituted pyridines, where the choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting piperidine. For example, the hydrogenation of disubstituted pyridines often leads to the cis-piperidine as the major product. whiterose.ac.uk The diastereoselectivity in these reactions is often high, with diastereomeric ratios exceeding >95:5 in some cases. whiterose.ac.uk Gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement has also been developed as a highly diastereoselective method for synthesizing piperidin-4-ols, achieving excellent control in the ring-forming step. nih.gov

Enantioselective Synthesis Methods

To obtain enantiomerically pure or enriched α-(4-Bromophenyl)-4-piperidinemethanol, enantioselective synthetic methods are essential. These methods create the chiral center in a controlled manner, leading to a predominance of one enantiomer.

Enzymatic Reductions: Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral piperidines. nih.gov Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org These processes can involve a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into the desired chiral piperidines with high enantioselectivity. nih.govacs.org

Chiral Catalyst-Mediated Reactions: Transition metal catalysis with chiral ligands is a cornerstone of asymmetric synthesis. Rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with dihydropyridines can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.orgsnnu.edu.cn These intermediates can then be further reduced to the corresponding chiral piperidines. acs.orgsnnu.edu.cn Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a chiral amine can produce a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnbohrium.com Copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes is another effective method for producing enantiomerically enriched 2,3-cis-disubstituted piperidines. nih.gov

Table 1: Examples of Enantioselective Catalytic Systems for Piperidine Synthesis

Catalytic System Reaction Type Product Type Enantioselectivity (ee) Reference
Amine Oxidase / Ene-Imine Reductase Chemo-enzymatic Dearomatization 3- and 3,4-Substituted Piperidines ≥96% nih.govacs.org
[Rh(cod)(OH)]₂ / (S)-Segphos Asymmetric Carbometalation 3-Substituted Tetrahydropyridines 96% acs.orgsnnu.edu.cn
[RhCp*Cl₂]₂ / Chiral Amine Asymmetric Reductive Transamination Chiral Piperidines High dicp.ac.cnbohrium.com
Cu-Catalyst / Chiral Ligand Asymmetric Cyclizative Aminoboration 2,3-cis-Disubstituted Piperidines 94-96% nih.gov

Resolution Techniques for Enantiomeric Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. Catalytic kinetic resolution of cyclic amines using chiral hydroxamic acids has been shown to be effective for obtaining enantioenriched piperidines with high selectivity factors. nih.gov

Chiral Chromatography: This is a powerful technique for separating enantiomers on both analytical and preparative scales. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated. chiralpedia.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common chromatographic techniques used for chiral resolution. chiralpedia.com The choice of the CSP and the mobile phase is crucial for achieving good separation. nih.gov For example, the separation of enantiomers of a protected form of the target compound could be achieved using a suitable chiral column. mit.edu

Crystallization-Based Methods: Diastereomeric salt formation is a classical resolution method. chiralpedia.com The racemic amine can be reacted with a chiral acid to form diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by crystallization. libretexts.org After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org

Table 2: Comparison of Enantiomeric Resolution Techniques for Piperidines

Technique Principle Advantages Disadvantages Reference
Kinetic Resolution Differential reaction rate of enantiomers with a chiral catalyst/reagent. Can be highly selective. Maximum theoretical yield for one enantiomer is 50%. nih.gov
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase. High resolution, applicable to a wide range of compounds. Can be costly, especially for large-scale separations. nih.govchiralpedia.com
Diastereomeric Salt Crystallization Formation of diastereomers with different solubilities. Cost-effective for large-scale production. Requires a suitable chiral resolving agent; can be time-consuming to optimize. chiralpedia.comlibretexts.org

Impact of Stereochemistry on Chemical Reactivity and Synthetic Utility

The stereochemistry of α-(4-Bromophenyl)-4-piperidinemethanol and related piperidine derivatives has a profound impact on their chemical reactivity and synthetic utility. The three-dimensional arrangement of atoms can influence the molecule's conformation and the accessibility of reactive sites. For instance, the stability and reactivity of piperine, a related piperidine-containing natural product, are influenced by the piperidine ring, which affects the steric and electronic properties of the molecule. researchgate.net

In synthetic chemistry, the stereochemistry of a starting material or intermediate dictates the stereochemical outcome of subsequent reactions. For example, the relative stereochemistry of substituents on a piperidine ring can direct the approach of reagents, leading to specific stereoisomers of the product. whiterose.ac.uk

The most significant impact of stereochemistry is often observed in the biological activity of molecules. Since biological systems, such as enzymes and receptors, are chiral, they often interact differently with the enantiomers of a chiral drug. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov Therefore, the synthetic utility of α-(4-Bromophenyl)-4-piperidinemethanol in medicinal chemistry is critically dependent on the ability to produce it as a single, pure enantiomer. The development of stereoselective synthetic routes is thus of paramount importance for the preparation of biologically active chiral piperidines. nih.gov

Advanced Spectroscopic and Analytical Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to identify the different chemical environments of protons and carbons and to determine how they are connected.

In the ¹H NMR spectrum of α-(4-Bromophenyl)-4-piperidinemethanol, distinct signals are expected for each unique proton environment. The 4-bromophenyl group presents a classic A'A'B'B' system, resulting in two distinct doublets in the aromatic region, characteristic of para-substitution. The proton on the carbon bearing the hydroxyl group (the methine proton) would appear as a unique signal, likely a doublet, due to coupling with the proton at the C4 position of the piperidine (B6355638) ring. The protons of the piperidine ring itself would produce complex multiplets in the aliphatic region of the spectrum due to their diastereotopic nature and complex spin-spin coupling. Furthermore, the protons on the nitrogen (N-H) and oxygen (O-H) atoms would typically appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for α-(4-Bromophenyl)-4-piperidinemethanol

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
~7.45d2HAromatic Protons (ortho to Br)
~7.25d2HAromatic Protons (ortho to CH(OH))
~4.60d1HMethine Proton (-CH(OH)-)
~3.40 (broad s)s (br)1HHydroxyl Proton (-OH)
~3.10 - 2.95m2HPiperidine Protons (C2-Heq, C6-Heq)
~2.80 - 2.65m2HPiperidine Protons (C2-Hax, C6-Hax)
~2.50 (broad s)s (br)1HPiperidine N-H Proton
~1.90 - 1.20m5HPiperidine Protons (C3-H, C4-H, C5-H)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For α-(4-Bromophenyl)-4-piperidinemethanol, a total of 10 distinct signals would be expected in a broadband-decoupled spectrum, accounting for the molecular symmetry. The aromatic region would show four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the bromine and one to the methine group). The carbon of the methine group (-CH(OH)-) would resonate in the typical alcohol region (~70-80 ppm). The piperidine ring would exhibit four distinct signals corresponding to the C4, C2/C6, and C3/C5 carbons. organicchemistrydata.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for α-(4-Bromophenyl)-4-piperidinemethanol

Chemical Shift (δ, ppm)Structural Assignment
~142Aromatic C (ipso- to CH(OH))
~131Aromatic CH (ortho to Br)
~129Aromatic CH (ortho to CH(OH))
~121Aromatic C (ipso- to Br)
~75Methine Carbon (-CH(OH)-)
~46Piperidine C2/C6
~43Piperidine C4
~29Piperidine C3/C5

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a crucial cross-peak between the methine proton (-CH(OH)-) and the proton at the C4 position of the piperidine ring. It would also map out the entire coupling network within the piperidine ring, showing correlations between protons on adjacent carbons (e.g., H2-H3, H3-H4, H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. rsc.org It is invaluable for definitively assigning carbon signals based on their known proton assignments. For example, the ¹H signal at ~4.60 ppm would show a cross-peak to the ¹³C signal at ~75 ppm, confirming the identity of the methine group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule. Key HMBC correlations for α-(4-Bromophenyl)-4-piperidinemethanol would include a cross-peak from the methine proton to the ipso-carbon of the bromophenyl ring and to carbons C3 and C5 of the piperidine ring. These correlations would unequivocally establish the connectivity between the bromophenyl ring, the methine carbon, and the piperidine ring at the C4 position.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For α-(4-Bromophenyl)-4-piperidinemethanol (C₁₂H₁₆BrNO), the nominal molecular weight is 270.17 g/mol . A key feature in the mass spectrum would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, providing a clear indicator of the presence of a single bromine atom. mdpi.comuni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous determination of the molecular formula. mdpi.com For C₁₂H₁₆⁷⁹BrNO, the calculated exact mass is 269.0415 Da. An HRMS measurement confirming this value would validate the elemental composition of the molecule.

Table 3: Predicted Mass Spectrometry Data for α-(4-Bromophenyl)-4-piperidinemethanol

m/z (Mass/Charge)AssignmentNotes
271.0395[M+H]⁺ (⁸¹Br)Characteristic bromine isotope pattern
269.0415[M+H]⁺ (⁷⁹Br)
253.0310[M+H - H₂O]⁺ (⁷⁹Br)Loss of water from the alcohol
171.9807[C₇H₆Br]⁺Fragment corresponding to the bromotropylium ion
98.0964[C₆H₁₂N]⁺Fragment corresponding to the piperidine ring after cleavage

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of α-(4-Bromophenyl)-4-piperidinemethanol would display characteristic absorption bands confirming its key structural features. mdpi.com A prominent broad band in the region of 3400-3300 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretch of the secondary amine in the piperidine ring would likely appear in the same region, around 3300 cm⁻¹. C-H stretching vibrations are also informative, with aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches appearing just below 3000 cm⁻¹. Other key peaks include the C=C stretching of the aromatic ring (~1485 cm⁻¹) and a strong C-O stretching band for the secondary alcohol (~1070 cm⁻¹). chegg.com

Table 4: Predicted IR Absorption Bands for α-(4-Bromophenyl)-4-piperidinemethanol

Frequency (cm⁻¹)IntensityVibrational Mode
~3350Broad, StrongO-H Stretch (alcohol)
~3300MediumN-H Stretch (secondary amine)
~3050MediumAromatic C-H Stretch
~2930, 2850StrongAliphatic C-H Stretch
~1485StrongAromatic C=C Stretch
~1070StrongC-O Stretch (secondary alcohol)
~820Strongp-Substituted Ring C-H Bend

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is a powerful technique that can provide the absolute and unambiguous three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This method would definitively confirm the connectivity of the atoms in α-(4-Bromophenyl)-4-piperidinemethanol. More importantly, because the molecule contains a chiral center at the carbinol carbon (the carbon bonded to the hydroxyl, the bromophenyl ring, and the piperidine ring), X-ray crystallography is the gold standard for determining its absolute stereochemistry (R or S configuration) after a chiral separation. The analysis also reveals precise bond lengths, bond angles, and the preferred conformation of the molecule in the crystal lattice, including the orientation of the piperidine and bromophenyl rings relative to each other.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable in the synthesis and analysis of a-(4-Bromophenyl)-4-piperidinemethanol, providing essential tools for monitoring reaction progress, assessing chemical purity, and separating stereoisomers. Methodologies such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to ensure the quality and characterize the isomeric composition of the final compound and its intermediates.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and effective method for the qualitative monitoring of chemical reactions, such as the synthesis of propranolol (B1214883) nitro-analogues from nitronaphthol intermediates. mdpi.com In the context of this compound, TLC is used to track the consumption of starting materials and the formation of the product. It is also a preliminary method for assessing the purity of the crude product and fractions obtained during purification. A typical TLC system for a compound of this nature would involve a silica (B1680970) gel plate as the stationary phase and a solvent mixture, such as ethyl acetate (B1210297) and hexanes, as the mobile phase. The position of the compound, represented by its Retention Factor (Rf), helps in its identification and purity estimation.

Table 1: Representative TLC System for Analysis

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexanes (1:1, v/v)
Visualization UV light (254 nm), Potassium Permanganate stain
Expected Rf ~0.4 (Varies with exact conditions)

This table is a representative example based on common laboratory practices for compounds with similar polarity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the definitive method for the quantitative determination of purity and the detection of any process-related impurities. For compounds like this compound, which contain a phenyl group, reverse-phase HPLC with UV detection is a standard approach.

Detailed research on the closely related metabolite, 4-(4-bromophenyl)-4-hydroxypiperidine (BPHP), highlights a sensitive HPLC method that can be adapted for this compound. nih.gov In that study, to achieve high sensitivity for plasma concentration analysis, a pre-column derivatization step was employed using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which allows for highly sensitive fluorescence detection. nih.gov The derivatization was performed in a borate (B1201080) buffer at 60°C, and the resulting fluorescent product was analyzed. nih.gov The retention time for the derivatized BPHP was 7.7 minutes. nih.gov Such a method demonstrates the capability to achieve very low detection limits, down to 0.003 µg/ml, which is crucial for pharmacokinetic studies. nih.gov

For routine purity analysis of the bulk substance, a simpler UV-based HPLC method is often sufficient. Methods developed for quantifying impurities in related active pharmaceutical ingredients, such as Brompheniramine Maleate, utilize a C18 column with an isocratic mobile phase, providing a robust and reliable system for quality control. researchgate.netiosrjournals.org

Table 2: Research-Based HPLC Method for Purity Analysis (Adapted from BPHP Analysis)

ParameterConditionSource
Column Shim-Pack VP-ODS (or similar C18) nih.gov
Mobile Phase Acetonitrile / Water mixture nih.gov
Derivatization 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence nih.gov
Detection Fluorescence (Ex: 470 nm, Em: 530 nm) or UV (e.g., 225 nm) nih.govtsijournals.com
Flow Rate 1.0 - 1.5 mL/min researchgate.netiosrjournals.org
Column Temp. Ambient or controlled (e.g., 40 °C) nih.gov
Example Retention Time ~7.7 minutes (for derivatized analog BPHP) nih.gov

HPLC for Isomer Separation

The molecule this compound possesses a stereocenter at the carbon atom bonded to the hydroxyl group, the piperidine ring, and the 4-bromophenyl group. This means it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical.

Chiral HPLC is the most common technique for separating enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating chiral pharmaceuticals. researchgate.net

A validated chiral liquid chromatographic method has been developed for the enantiomeric separation of a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com This research provides a strong template for a potential separation method for this compound enantiomers. The study achieved excellent resolution using a (R, R) Whelk-01 column, which is a Pirkle-type or donor-acceptor column. tsijournals.com The mobile phase consisted of a non-polar solvent (n-hexane) with small amounts of alcohol and acidic/basic modifiers to optimize the separation. tsijournals.com

Table 3: Detailed Research Findings for a Chiral HPLC Separation Method

ParameterConditionSource
Chiral Column (R, R) Whelk-01, 250 x 4.6 mm, 5µm tsijournals.com
Mobile Phase n-hexane / Ethanol (B145695) / Trifluoroacetic Acid (TFA) / Isopropyl Amine tsijournals.com
Composition 95 : 5 : 0.1 : 0.025 (v/v/v/v) tsijournals.com
Flow Rate 1.0 mL/min tsijournals.com
Detection UV at 225 nm tsijournals.com
Sample Conc. 1.0 mg/mL in Ethanol:TFA (100:1) tsijournals.com
Retention Times R-enantiomer: ~18.0 min, S-enantiomer: ~22.5 min tsijournals.com
Resolution (Rs) > 2.5 tsijournals.com

This data is from a study on β-amino-β-(4-bromophenyl) propionic acid, a compound with related structural features, and represents a highly plausible method for the target compound. tsijournals.com

Computational Chemistry and Theoretical Studies

Molecular Geometry Optimization and Conformational Analysis (e.g., using Density Functional Theory, DFT)

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. Molecular geometry optimization is a computational process used to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, balancing computational cost with high accuracy. rsc.orgnih.gov

For α-(4-Bromophenyl)-4-piperidinemethanol, the key structural features include the piperidine (B6355638) ring, the bromophenyl group, and the hydroxymethyl substituent. The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org This leads to two primary conformers based on the position of the bulky 4-bromophenyl group: one where it is in an axial position and another where it is in an equatorial position. The equatorial conformation is generally more stable for large substituents.

A conformational analysis using DFT, for instance with the B3LYP functional and a 6-311G(d,p) basis set, would systematically explore the potential energy surface to identify all stable conformers and the transition states connecting them. researchgate.netnih.gov Such an analysis would precisely quantify the energy differences between the axial and equatorial conformers and determine the rotational barriers associated with the C-C bond connecting the two ring systems.

Table 1: Hypothetical Conformational Analysis Data for α-(4-Bromophenyl)-4-piperidinemethanol This table is illustrative and represents typical data obtained from DFT calculations.

ConformerSubstituent Position (Bromophenyl)Relative Energy (kcal/mol)Population at 298 K (%)
1Equatorial0.0098.8
2Axial3.051.2

Electronic Structure Analysis (e.g., HOMO-LUMO energy levels, Frontier Molecular Orbital theory)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and reactive. nih.gov

For α-(4-Bromophenyl)-4-piperidinemethanol, a DFT calculation would reveal that the HOMO is likely localized on the electron-rich regions, such as the bromophenyl ring and the oxygen and nitrogen atoms, which possess lone pairs of electrons. The LUMO would likely be distributed over the antibonding orbitals of the aromatic system.

Table 2: Predicted Electronic Properties from DFT Calculations This table is illustrative and represents typical data obtained from FMO analysis.

ParameterPredicted Value (eV)Implication
HOMO Energy-6.45Ability to donate electrons
LUMO Energy-0.98Ability to accept electrons
HOMO-LUMO Gap5.47High kinetic stability, low reactivity

Reaction Mechanism Elucidation through Computational Modeling (e.g., radical nucleophilic substitution processes)

Computational modeling is invaluable for elucidating complex reaction mechanisms, allowing for the characterization of transient intermediates and transition states that are often impossible to observe experimentally. This provides a step-by-step understanding of how reactants are converted into products.

One relevant reaction type for a halogenated aromatic compound like α-(4-Bromophenyl)-4-piperidinemethanol is radical nucleophilic substitution (SRN1). This multi-step pathway involves an electron transfer to the substrate, generating a radical anion which then expels the halide to form an aryl radical. nih.gov This radical can then react with a nucleophile.

Computational studies could model this process by:

Calculating the electron affinity of the parent molecule to assess the feasibility of the initial electron transfer step.

Mapping the potential energy surface for the dissociation of the C-Br bond in the radical anion intermediate to determine the activation barrier for forming the aryl radical.

Modeling the reaction of the resulting aryl radical with a nucleophile to determine the energetics of the product-forming step.

Such studies would clarify whether a radical pathway is competitive with or favored over polar (non-radical) substitution mechanisms under specific reaction conditions, a distinction that can be influenced by factors like the electronegativity of the leaving group. nih.gov While computational modeling of radical processes can be challenging, it is crucial for predicting regioselectivity and understanding reaction outcomes in complex systems. acs.org

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

The synthesis of a new compound requires rigorous structural confirmation, typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. DFT calculations can accurately predict these spectroscopic parameters for a proposed structure. nih.gov By comparing the computed spectra with the experimental data, chemists can confirm the identity and purity of their synthesized molecule.

For α-(4-Bromophenyl)-4-piperidinemethanol, DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the 1H and 13C NMR chemical shifts. nih.gov The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be correlated with experimental chemical shifts. Similarly, vibrational frequencies from IR spectroscopy can be calculated and compared to experimental spectra to assign specific absorption bands to the corresponding molecular vibrations, such as O-H, C-H, and C-Br stretches. mdpi.com

Table 3: Illustrative Comparison of Predicted vs. Experimental 13C NMR Shifts This table illustrates how computational data is used to validate an experimental structure.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (ipso to Br)121.5121.2
C (para to Br)145.8146.1
C (bearing OH)75.274.9
C (piperidine, adjacent to N)46.346.5

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Interactions

While quantum mechanics methods like DFT are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. sci-hub.se

For α-(4-Bromophenyl)-4-piperidinemethanol, MD simulations can provide insights into several areas:

Solvation: An MD simulation can model how the molecule interacts with solvent molecules, such as water. It can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the molecule's hydroxyl and amine groups and the solvent. nih.gov

Conformational Dynamics: MD can show the transitions between different conformations in real-time, such as the chair-flipping of the piperidine ring or the rotation of the phenyl group, complementing the static picture from DFT.

Interactions with Biomolecules: If the molecule is being investigated for pharmaceutical purposes, MD simulations are crucial for understanding how it binds to a target protein or receptor. nih.govnih.gov Simulations can predict the binding pose, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, guiding the design of more potent derivatives. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.